molecular formula C6H10O6 B118508 D-galactono-1,4-lactone CAS No. 2782-07-2

D-galactono-1,4-lactone

Cat. No.: B118508
CAS No.: 2782-07-2
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-AIHAYLRMSA-N
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Description

D-galactono-1,4-lactone is a galactonolactone derived from D-galactonic acid. It is a carbohydrate derivative and a polyhydroxy compound that plays a significant role in various biological processes. This compound is known for its involvement in the biosynthesis of ascorbic acid (vitamin C) in plants and some animals .

Mechanism of Action

Target of Action

D-galactono-1,4-lactone (D-GaL) primarily targets the L-galactose pathway of ascorbic acid (AsA) biosynthesis . It is a key intermediate in the biosynthesis of L-ascorbic acid by conversion of D-glucose, both in animals and in plants .

Mode of Action

D-GaL interacts with its targets through enzymatic reactions. It is converted to AsA in the final step of the L-galactose pathway of AsA biosynthesis. This conversion is catalyzed by the enzyme L-galactono-1,4-lactone dehydrogenase (GalLDH), which has high specificity and conversion efficiency for D-GaL .

Biochemical Pathways

D-GaL is involved in the L-galactose pathway, one of the four known ascorbate biosynthetic pathways in plants . These pathways converge into two AsA precursors: D-GaL and L-gulono-1,4-lactone . The accumulation of AsA depends mainly on the L-galactose pathway, with the D-galacturonic acid pathway and AsA recycling pathway as secondary pathways .

Result of Action

The primary result of D-GaL’s action is the production of AsA, an essential antioxidant for plants and animals . AsA is involved in various biological processes, including plant cell oxidation, photosynthesis protection, cell division, growth, and signal transduction .

Action Environment

The action of D-GaL can be influenced by various environmental factors. For instance, the activity of GalLDH, the enzyme that catalyzes the conversion of D-GaL to AsA, can be affected by changes in temperature, pH, and the presence of other molecules . .

Biochemical Analysis

Biochemical Properties

D-galactono-1,4-lactone interacts with the enzyme L-galactono-1,4-lactone dehydrogenase (GalLDH), which is a key player in the physiology of plants . This enzyme is located on the inner mitochondrial membrane and converts this compound to ascorbic acid . The GalLDH protein sequence shows a signal peptide at the N-terminus, characteristic of mitochondria .

Cellular Effects

The conversion of this compound to ascorbic acid by GalLDH has significant effects on various types of cells and cellular processes. Ascorbic acid plays a crucial role in plant development and abiotic stress tolerance . It is involved in plant cell oxidation, photosynthesis protection, cell division, growth, and signal transduction .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to ascorbic acid by the enzyme GalLDH . This enzyme uses this compound as a substrate and catalyzes its oxidation to ascorbic acid . The enzyme is located in the mitochondria and uses FAD as an electron acceptor .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely related to its conversion to ascorbic acid. The activity of GalLDH, which catalyzes this conversion, is key to the physiology of plants and is possibly involved in the processes which undertake the transport of ascorbate among different organs .

Metabolic Pathways

This compound is involved in the L-ascorbate biosynthesis pathway in plants . This pathway starts with D-glucose and ends with L-ascorbic acid, with this compound being one of the intermediates . The conversion of this compound to ascorbic acid is catalyzed by the enzyme GalLDH .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its conversion to ascorbic acid. The enzyme GalLDH, which catalyzes this conversion, is located in the mitochondria . This suggests that this compound may be transported to the mitochondria for conversion to ascorbic acid.

Subcellular Localization

The subcellular localization of this compound is likely to be in the mitochondria, given that the enzyme that catalyzes its conversion to ascorbic acid, GalLDH, is located in the mitochondria . This suggests that this compound may be directed to the mitochondria for conversion to ascorbic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-galactono-1,4-lactone can be synthesized through the oxidation of D-galactose using bromine (Br2). This method yields this compound, which can be further processed to obtain derivatives protected as acetates, TBDMS ether, or acetonide . Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of D-galactose. The process is optimized to produce the compound on a multigram scale with minimal purification steps. The use of mild deacetylation methodologies and reduction of the lactone functionality using K-selectride are also employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: D-galactono-1,4-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted into hex-2-enono-1,4-lactones (furan-2-ones) through prolonged benzoylation . Diunsaturated or monounsaturated lactone derivatives can be formed depending on the substitution pattern and reaction conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for oxidation, tosic acid for acetonide formation, and K-selectride for reduction . The reaction conditions vary depending on the desired product, with some reactions requiring specific solvents and temperatures.

Major Products Formed: Major products formed from the reactions of this compound include methyl 2,3:5,6-di-O-isopropylidene-D-galactonate and methyl 2,3:4,5-di-O-isopropylidene-D-galactonate . These products serve as intermediates for the synthesis of various bioactive compounds and natural products.

Comparison with Similar Compounds

D-galactono-1,4-lactone is similar to other carbohydrate-based lactones, such as D-gluconolactone and L-gulonolactone. These compounds share similar structural features and participate in analogous biochemical pathways. this compound is unique in its specific role in the biosynthesis of ascorbic acid in plants and some animals . Other similar compounds include D-galactaro-1,4-lactone and D-mannono-1,4-lactone, which also serve as intermediates in various metabolic processes .

Properties

IUPAC Name

(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-AIHAYLRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904659
Record name D-Galactono-1,4-lactone
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2426-46-2, 2782-07-2
Record name Galactono-γ-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2426-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Galactono-1,4-lactone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Galactonic acid, gamma-lactone
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Record name D-Galactonic acid, .gamma.-lactone
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Record name D-Galactono-1,4-lactone
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Record name D-galactono-1,4-lactone
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Synthesis routes and methods

Procedure details

To a solution of commercially available L-ascorbic acid 163 (30.0 g, 0.17 mmol) in distilled water (200 mL), palladium on activated carbon (10%, 1.0 g) was added as a catalyst at RT. The reaction mixture was placed in a steel reaction vessel and underwent hydrogenation (100 psi) at 60° C. for 48 h. The progress of the reaction was followed by TLC analysis of aliquots (EtOAc: MeOH: H2O=10:3:1). When the starting material 163 had been essentially consumed, the reaction was stopped and the reaction mixture was filtered under vacuum, and washed with water (2×50 mL). The filtrate and the wash were combined and the water was then evaporated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to give compound 164 as a white solid (21.5 g, 71%). The NMR spectrum of compound 164 matched that of the published.105 To a suspension of the lactone 164 (10.0 g, 56.1 mmol) in dry acetone (200 mL), 2,2-dimethoxypropane (40 mL, 0.32 mmol) was added at RT. To this mixture, p-toluenesulfonic acid (200 mg) was added as a catalyst. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 164 had been essentially consumed, the reaction was stopped by addition of triethylamine (1 mL). The solvent was then evaporated under reduced pressure, and the residue was purified by column chromatography (Hexane:EtOAc, 1:1) to give compound 165 as a white solid. The NMR spectrum of compound 164 matched that of the published data.105 The lactone 165 (5.0 g, 19.3 mmol) was dissolved in THF (20 mL), and MeOH (50 mL) was then added. To this solution, NaBH4 was added portionwise at 0° C. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 165 had been consumed, the solvent was evaporated under reduced pressure. The residue was redissolved in EtOAc (50 mL), washed with aqueous tartaric acid solution (2×10 mL), brine (50 mL), and dried over Na2SO4. After evaporating the solvent, the crude diol was used directly in the next step. The crude diol was dissolved in CH2Cl2 (50 mL), and the solution was added dropwise to a mixture of pyridine (100 mL) and methanesulfonyl chloride (6 mL, 77.5 mmol) cooled to 0° C. The reaction mixture was stirred at 0° C. for 30 min, then allowed to warm to room temperature for 6 h. When TLC analysis of aliquots (Hexane:EtOAc, 1:1) showed total consumption of the starting material, the reaction mixture was poured into ice water, extracted with CH2Cl2 (3×100 mL), washed with brine (50 mL), and dried over Na2SO4. Purification by column chromatography (Hexane:EtOAc, 2:1) yielded compound 166 as a colorless syrup (3.6 g, 45% o for two steps). [α]22D +54 (c 4, CH2Cl2); 1H NMR ((CD3)2O) δ: 4.87 (dd, 1H, J3,4=6.1, J4,5=4.8, H-4), 4.57 (ddd, 1H, J1b,2=6.0, J1a,1b=12.0, H-1b), 4.56-4.48 (m, 3H, H-2, H-3, H-1a), 4.45 (ddd, 1H, H-5), 4.13 (dd, 1H, J5,6b=6.7, J6a,6b=8.6, H-6b), 4.03 (dd, 1H, J5,6a=6.6, H-6a), 3.24, and 3.15 (2 s, 6H, 2×OSO2CH3), 1.52, 1.41, 1.38, and 1.34 (4 s, 12H, 4×CH3). 13C NMR ((CD3)2O) δ: 114.3, 113.8 ((CH3)2C(OR)2), 83.3 (C-4), 79.7 (C-3), 79.0 (C-2), 78.9 (C-1), 72.9 (C-5), 69.6 (C-6), 43.0, 40.9 (2×OSO2CH3), 31.3, 29.9, 29.3, and 29.2 (4×CH3). Anal. Calcd. for C14H26O10S2: C, 40.18; H, 6.26. Found: C, 39.89; H, 6.02.
Quantity
30 g
Type
reactant
Reaction Step One
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200 mL
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1 g
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steel
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0 (± 1) mol
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reactant
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Yield
71%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-galactono-1,4-lactone
Reactant of Route 2
D-galactono-1,4-lactone
Reactant of Route 3
D-galactono-1,4-lactone
Reactant of Route 4
D-galactono-1,4-lactone
Reactant of Route 5
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Reactant of Route 6
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